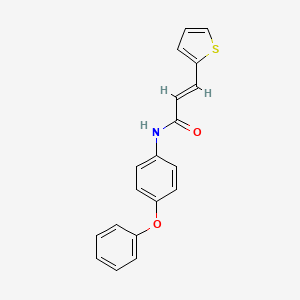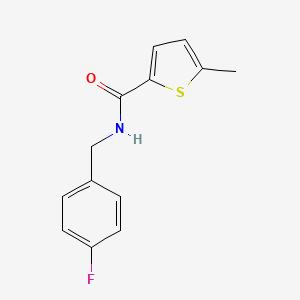![molecular formula C19H27N3O B5779618 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol, also known as ETMQ, is a synthetic compound that has been widely used in scientific research. ETMQ is a quinoline derivative that has shown promising results in various fields of study, including pharmacology, biochemistry, and physiology.
作用機序
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol involves the formation of a complex with biomolecules, which results in a change in the fluorescence properties of the compound. The binding of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol to DNA results in a shift in the emission wavelength, which can be used to detect DNA damage and mutations.
In cancer cells, 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol binds to the DNA of cancer cells, resulting in the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been found to have low toxicity towards normal cells and tissues. However, high concentrations of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol can induce cytotoxicity and apoptosis in normal cells.
実験室実験の利点と制限
The advantages of using 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in lab experiments include its high sensitivity and selectivity towards biomolecules, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in lab experiments include its limited solubility in aqueous solutions and its potential for photobleaching.
将来の方向性
For the use of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in scientific research include the development of new 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol derivatives with improved solubility and fluorescence properties, the investigation of the potential of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol as a therapeutic agent for various diseases, and the exploration of the use of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in imaging and diagnostics.
合成法
The synthesis of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol involves the reaction of 8-hydroxyquinoline with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a reducing agent. The reaction yields 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol as a yellow crystalline solid. The purity and yield of the product can be improved by recrystallization and chromatographic techniques.
科学的研究の応用
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules, including DNA, RNA, and proteins. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been found to have high sensitivity and selectivity towards these biomolecules, making it an ideal tool for bioanalytical applications.
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has also been used as a potential anticancer agent. Studies have shown that 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol exhibits cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
特性
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-5-21-6-8-22(9-7-21)12-17-15(4)20-18-14(3)10-13(2)11-16(18)19(17)23/h10-11H,5-9,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUXYPROPHGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C=C(C=C3C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylpiperazin-1-yl)methyl]-2,6,8-trimethylquinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)

![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)



![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)
